molecular formula C14H16N4O3 B2659005 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034420-48-7

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide

Cat. No. B2659005
CAS RN: 2034420-48-7
M. Wt: 288.307
InChI Key: WQFRXOWHGQYXSC-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
BenchChem offers high-quality N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity and Toxicity

Research on enaminones, including compounds with structures related to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide, explores their anticonvulsant properties. A study details the anticonvulsant activity in mice and rats of compounds with similar structures, advancing hypotheses for the toxicity of the analogs. Additionally, the synthesis and evaluation of related compounds for anticonvulsant activity were undertaken, comparing their efficacy to amino and aminomethyl enaminones, including a specific focus on a trifluoromethyl analog (Jackson et al., 2012).

Novel Antiepileptic Agents

Another strand of research involves the synthesis of novel compounds combining limonene and citral with 1,3,4-oxadiazoles for antiepileptic activity. The investigation covered the anticonvulsant activities of these compounds using various models and evaluated their neurotoxicity. The study suggests that the structural design of these compounds is crucial for their anticonvulsant activity, laying a foundation for further exploration of such structures in drug development (Rajak et al., 2013).

Synthesis and Characterization in Medicinal Chemistry

The synthesis and characterization of research chemicals, including those structurally related to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide, are significant for medicinal chemistry. Studies describe the synthesis routes, analytical characterization, and potential pharmacological activities of these compounds, underscoring the importance of accurate identification and differentiation of isomers in research (McLaughlin et al., 2016).

Oxadiazoles in Drug Design

Oxadiazoles, including the 1,3,4-oxadiazole ring found in the compound of interest, are highlighted for their prevalence in druglike molecules. They are often considered bioisosteric replacements for ester and amide functionalities due to their unique properties. Research comparing 1,2,4- and 1,3,4-oxadiazole isomers within drug compounds reveals significant differences in lipophilicity, metabolic stability, and other pharmacokinetic properties, facilitating their application in drug design (Boström et al., 2012).

Antibacterial Activity

A study on 1,3,4-oxadiazole thioether derivatives, which include structural motifs similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide, investigates their antibacterial activities. These compounds showed promising inhibitory effects against Xanthomonas oryzae pv. oryzae, with the study further exploring the action mechanism of one particularly effective compound through proteomic analysis (Song et al., 2017).

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-7-11(17-20-9)13-16-12(21-18-13)8-15-14(19)10-5-3-2-4-6-10/h2-3,7,10H,4-6,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFRXOWHGQYXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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